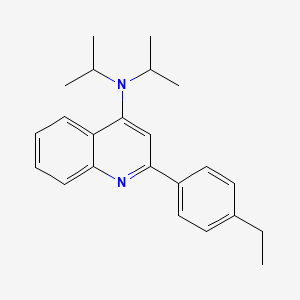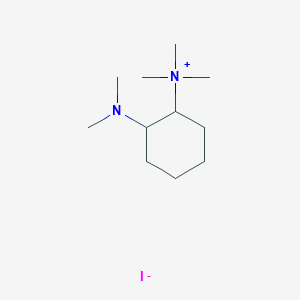
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a cyclohexane ring substituted with a dimethylamino group and a trimethylammonium group, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide typically involves the quaternization of 2-(Dimethylamino)cyclohexan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2-(Dimethylamino)cyclohexan-1-amine+Methyl iodide→2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of quaternary ammonium salts with different counterions.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a gene delivery agent due to its ability to form complexes with DNA.
Medicine: Studied for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Used in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide involves its interaction with biological membranes and nucleic acids. The compound can insert into lipid bilayers, disrupting membrane integrity and facilitating the delivery of therapeutic agents. Additionally, it can form electrostatic complexes with DNA, enhancing the efficiency of gene delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethylcyclohexan-1-aminium chloride
- N,N,N-Trimethylcyclohexan-1-aminium bromide
- 2-(Dimethylamino)ethyl chloride
- 2-(Dimethylamino)ethyl bromide
Uniqueness
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide is unique due to its specific combination of a cyclohexane ring with both dimethylamino and trimethylammonium groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with nucleic acids, making it particularly useful in gene delivery applications.
Eigenschaften
CAS-Nummer |
30788-29-5 |
|---|---|
Molekularformel |
C11H25IN2 |
Molekulargewicht |
312.23 g/mol |
IUPAC-Name |
[2-(dimethylamino)cyclohexyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H25N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h10-11H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XXCZMXUWXKLZBS-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1CCCCC1[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
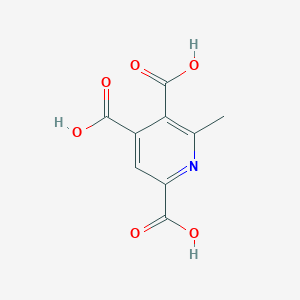
![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
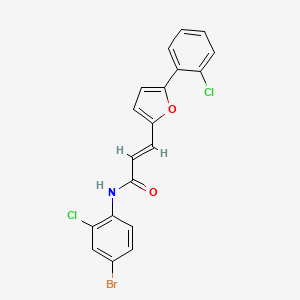

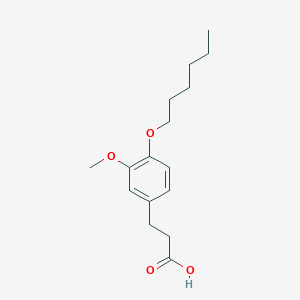
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)

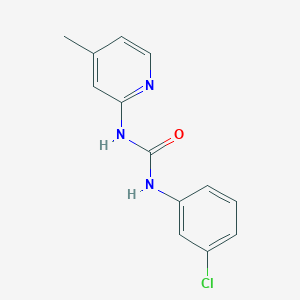
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
